4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that features a cyano group, an anthraquinone moiety, and a benzamide structure
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets .
Mode of Action
It is known that this compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with its targets by coordinating to a metal and bringing it in proximity to C-H bonds to be functionalized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the amidation of 1-aminoanthracene-9,10-dione with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Reduced anthraquinone derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential antimicrobial and anticancer agent
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
- 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
Uniqueness
4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the presence of the cyano group, which can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGVUCKMDXEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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